Tetromycin C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

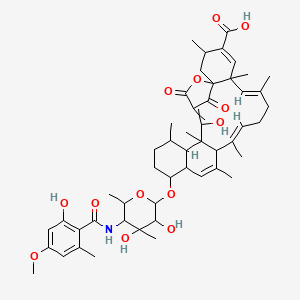

(7E,11E)-17-[3,4-dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H65NO13/c1-23-13-12-14-24(2)37-27(5)18-31-34(63-46-42(55)49(10,60)39(29(7)62-46)51-43(56)35-26(4)17-30(61-11)19-33(35)52)16-15-25(3)38(31)48(37,9)40(53)36-41(54)50(64-45(36)59)21-28(6)32(44(57)58)22-47(50,8)20-23/h14,17-20,22,25,28-29,31,34,37-39,42,46,52-53,55,60H,12-13,15-16,21H2,1-11H3,(H,51,56)(H,57,58)/b23-20+,24-14+,40-36? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMEHUPTMULKN-PKDADGPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)C)C)C(=C2)C)C)OC6C(C(C(C(O6)C)NC(=O)C7=C(C=C(C=C7C)OC)O)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C2C1C3(C(/C(=C/CC/C(=C/C4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)/C)/C)C(=C2)C)C)OC6C(C(C(C(O6)C)NC(=O)C7=C(C=C(C=C7C)OC)O)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H65NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Tetromycin C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C5, a structurally intriguing member of the spirotetronate polyketide family, has emerged as a potent antibacterial agent with significant activity against Gram-positive bacteria, including challenging drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Initially isolated from Streptomyces sp. MK67-CF9, this complex natural product presents a promising scaffold for the development of novel antibiotics.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available research to offer insights for the scientific community. Recent research has also identified this compound under the name Glenthmycin B.[1]

Core Antibacterial Activity of this compound

This compound exhibits a pronounced inhibitory effect on the growth of Gram-positive bacteria. While detailed quantitative data for a wide range of bacterial species remains to be extensively published, preliminary findings highlight its potential.

Table 1: Summary of In Vitro Antibacterial Activity of this compound (Glenthmycin B)

| Bacterial Strain | Activity Metric | Value (µM) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | IC50 | 0.2 - 1.6 |

| Vancomycin-Resistant Enterococci (VRE) | IC50 | 0.2 - 1.6 |

Note: Data is derived from studies on Glenthmycin B, which is structurally identical to this compound.[1]

Proposed Mechanism of Action: A Departure from Classical Tetracyclines

While the "tetro" nomenclature might suggest a mechanism similar to conventional tetracycline antibiotics that target the bacterial ribosome to inhibit protein synthesis, the available evidence for this compound points towards a distinct mode of action. The core structure of this compound features a tetronic acid moiety, a key functional group that is implicated in its biological activity.

Studies on structurally related tetromycin derivatives have suggested that this tetronic acid moiety is capable of inhibiting cysteine proteases. This inhibitory action is attributed to the lactone ring within the tetronic acid structure, which is activated for nucleophilic attack by the electron-withdrawing substituents, making it a prime candidate for interacting with the active site of cysteine proteases.

Although this mechanism has been primarily investigated in the context of anti-trypanosomal activity, it presents a compelling hypothesis for the antibacterial action of this compound. Bacterial cysteine proteases play crucial roles in various physiological processes, including virulence, nutrient acquisition, and evasion of the host immune system, making them attractive targets for novel antibiotics.

Diagram 1: Hypothesized Mechanism of Cysteine Protease Inhibition by this compound

Caption: Hypothesized interaction of this compound with a bacterial cysteine protease.

Experimental Protocols

Detailed experimental protocols for assessing the antibacterial activity of this compound are crucial for reproducible research. The following outlines a general methodology based on standard practices.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.

Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials and Reagents:

-

Pure this compound compound

-

Susceptible and resistant bacterial strains (e.g., S. aureus, E. faecalis)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for absorbance readings)

Procedure:

-

Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is diluted to achieve a standardized inoculum density, typically corresponding to a 0.5 McFarland standard.

-

Antibiotic Dilution: A stock solution of this compound is serially diluted in the growth medium within the wells of a 96-well plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Future Directions and Unanswered Questions

The exploration of this compound's antibacterial mechanism is still in its early stages. Several key questions remain to be addressed to fully understand its potential as a therapeutic agent:

-

Definitive Molecular Target: While cysteine protease inhibition is a strong hypothesis, direct experimental evidence confirming the specific bacterial protein target(s) of this compound is needed.

-

Spectrum of Activity: A comprehensive evaluation of this compound's activity against a broader panel of Gram-positive and Gram-negative bacteria is required.

-

Resistance Mechanisms: Understanding the potential for and mechanisms of bacterial resistance to this compound will be critical for its development.

-

In Vivo Efficacy and Safety: Preclinical studies are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound represents a promising class of antibacterial compounds with a likely mechanism of action that diverges from traditional tetracyclines. Its potent activity against drug-resistant Gram-positive pathogens underscores its potential for further investigation and development. Future research focused on elucidating its precise molecular target and exploring its structure-activity relationships will be instrumental in harnessing the therapeutic potential of this fascinating natural product.

References

- 1. Glenthmycins A-M: Macrocyclic Spirotetronate Polyketide Antibacterials from the Australian Pasture Plant-Derived Streptomyces sp. CMB-PB041 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Origin of Tetromycin C5: A Review of Available Knowledge

Kenilworth, NJ – November 24, 2025 – Tetromycin C5, an antibiotic known for its activity against Gram-positive bacteria, originates from the microbial world, specifically from a strain of actinomycete bacteria. While the foundational discovery has been documented, a comprehensive technical understanding of its biosynthesis and production remains largely undisclosed in publicly accessible scientific literature. This guide synthesizes the available information regarding the origin of this compound and highlights the current gaps in knowledge, catering to researchers, scientists, and professionals in drug development.

Producing Organism and Fermentation

This compound is a secondary metabolite produced by the bacterial strain Streptomyces sp. MK67-CF9.[1] This strain was first isolated from a soil sample collected in Yokohama, Japan. The discovery of this compound, along with its congeners Tetromycin C1, C2, C3, and C4, was detailed in Japanese patent JPH1057089A.[1][2]

The production of this compound involves culturing Streptomyces sp. MK67-CF9 in a suitable nutritive medium under aerobic conditions.[1] Following an adequate fermentation period, the antibiotic is harvested from the culture. While the patent broadly outlines this process, specific details regarding the composition of the fermentation medium, optimal culture conditions (e.g., temperature, pH, aeration rates), and incubation times are not extensively detailed in the available documentation.

Isolation and Purification

Post-fermentation, this compound is isolated and purified from the culture broth. The patented method suggests a general approach involving the collection of the compound from the culture.[1] Standard techniques for the isolation of natural products, such as solvent extraction and chromatographic methods, are implied. However, a specific, step-by-step protocol for the isolation and purification of this compound, including the types of solvents, choice of chromatographic resins, and elution gradients, is not publicly available. The chemical formula for this compound is C50H65NO13, and its CAS number is 205433-86-9.

Biosynthetic Pathway: A Knowledge Gap

A significant gap in the current understanding of this compound lies in its biosynthetic pathway. The genetic blueprint for the enzymatic machinery responsible for constructing the molecule from simpler precursors has not been elucidated in the available literature. For researchers in drug development and synthetic biology, the identification and characterization of the biosynthetic gene cluster are paramount for several reasons:

-

Pathway Elucidation: Understanding the sequence of enzymatic reactions, the precursor molecules, and the regulatory mechanisms.

-

Yield Improvement: Genetic engineering of the producing strain to enhance the production of this compound.

-

Bio-combinatorial Synthesis: Creating novel derivatives of this compound with potentially improved therapeutic properties.

Without this genetic and biochemical information, a diagram of the signaling pathways or a detailed experimental workflow for its elucidation cannot be constructed.

Quantitative Data

To date, there is a lack of publicly available quantitative data concerning the production of this compound. Key metrics that would be invaluable for researchers and drug development professionals include:

-

Production Titers: The concentration of this compound in the fermentation broth under various conditions.

-

Extraction Yields: The efficiency of the recovery of this compound from the culture.

-

Enzyme Kinetics: For the enzymes involved in the biosynthetic pathway, once identified.

The absence of this data precludes the creation of comparative tables and makes it challenging to assess the efficiency of the current production methods.

Future Outlook

The origin of this compound is clearly established as the bacterium Streptomyces sp. MK67-CF9. However, for the scientific and drug development communities to fully leverage this antibiotic, further research is critically needed. The sequencing of the Streptomyces sp. MK67-CF9 genome to identify the this compound biosynthetic gene cluster would be a pivotal step. Subsequent functional characterization of the involved enzymes would unlock the potential for synthetic biology approaches to enhance production and generate novel analogues. Detailed studies on the fermentation process and the development of robust, scalable purification protocols are also essential for any future clinical and commercial development. Until such data becomes available, this compound will remain a molecule of interest with an origin story that is yet to be fully told.

References

Tetromycin C5: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Putative Bioactivity, and Methodologies Related to the Polyketide Antibiotic, Tetromycin C5.

This technical guide provides a comprehensive overview of this compound, a complex polyketide antibiotic. The document is intended for researchers, scientists, and drug development professionals, detailing its fundamental chemical properties, and outlining established experimental protocols for the isolation, purification, and evaluation of antibacterial efficacy of similar natural products.

Core Compound Data: this compound

This compound is a naturally occurring antibiotic produced by the actinomycete Streptomyces sp. MK67-CF9.[1] As a member of the polyketide family, its structural complexity is indicative of a multifaceted biosynthetic pathway.[2][3][4]

| Property | Value | Source |

| CAS Number | 205433-86-9 | Internal Database |

| Molecular Formula | C50H65NO13 | Internal Database |

| Molecular Weight | 888.05 g/mol | Internal Database |

| Producing Organism | Streptomyces sp. MK67-CF9 | [1] |

| Compound Class | Polyketide Antibiotic | [2][3][4] |

Putative Antibacterial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, the originating patent indicates broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1][5][6] The following table provides a template for the expected antibacterial profile against a panel of clinically relevant Gram-positive pathogens. The data presented here is illustrative and should be determined experimentally.

| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 25923 | Data not available |

| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | Data not available |

| Enterococcus faecalis | 29212 | Data not available |

| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | Data not available |

| Streptococcus pneumoniae | 49619 | Data not available |

| Bacillus subtilis | 6633 | Data not available |

Experimental Protocols

I. Fermentation of Streptomyces sp. MK67-CF9 for this compound Production

This protocol is a generalized procedure for the cultivation of Streptomyces species for the production of secondary metabolites, based on the information in the founding patent.[6]

1. Inoculum Preparation:

- Aseptically transfer a loopful of a sporulated culture of Streptomyces sp. MK67-CF9 from a solid agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-soya broth).

- Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.

2. Production Culture:

- Transfer the seed culture (typically 5-10% v/v) to a 2 L production flask containing 1 L of a production medium optimized for polyketide synthesis (e.g., a medium containing complex carbon and nitrogen sources such as starch, glucose, yeast extract, and peptone).

- Incubate the production culture at 28°C with continuous agitation (200 rpm) for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

II. Isolation and Purification of this compound

The following is a representative protocol for the extraction and purification of a complex polyketide antibiotic from a Streptomyces fermentation broth.[7][8]

1. Extraction:

- Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

- Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol, three times.

- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

- Extract the mycelial biomass separately with a polar organic solvent like methanol or acetone, then concentrate the extract.

2. Chromatographic Purification:

- Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

- Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or HPLC.

- Pool the fractions containing the compound of interest and concentrate.

- For final purification, employ preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase, such as a water-acetonitrile gradient with 0.1% trifluoroacetic acid.

III. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

- From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

2. Broth Microdilution Assay:

- Perform serial two-fold dilutions of a stock solution of this compound in MHB in a 96-well microtiter plate.

- Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

- Incubate the plate at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key conceptual workflows and mechanisms relevant to the study of this compound.

References

- 1. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Tetromycin C5: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Tetromycin C5. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols that can be employed to determine the precise solubility and stability profiles of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any research and development endeavor. The following table summarizes the known properties based on available literature.

| Property | Data | Source |

| Appearance | Colorless prism-like crystal | [1] |

| Molecular Formula | C₅₀H₆₅NO₁₃ | [1] |

| Molecular Weight | 888.05 g/mol | InvivoChem |

| Melting Point | 208-211 °C | [1] |

| Salts | Pharmaceutically acceptable salts can be formed with alkali metals (e.g., sodium, potassium) or alkaline earth metals (e.g., calcium, magnesium), and ammonium salts.[1] |

Solubility Data

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | --- | InvivoChem |

| Water | Suggested as a potential solvent | The formation of salts suggests some degree of aqueous solubility. | InvivoChem,[1] |

| Ethanol | Suggested as a potential solvent | --- | InvivoChem |

| Dimethylformamide (DMF) | Suggested as a potential solvent | --- | InvivoChem |

Stability Data

Detailed stability studies, including degradation kinetics and identification of degradation products for this compound, have not been published. The following table outlines general stability and storage recommendations from commercial suppliers.

| Condition | Stability | Source |

| Powder (-20°C) | Stable for 3 years | InvivoChem |

| Powder (4°C) | Stable for 2 years | InvivoChem |

| In Solvent (-80°C) | Stable for 6 months | InvivoChem |

| In Solvent (-20°C) | Stable for 1 month | InvivoChem |

Experimental Protocols

To empower researchers to generate specific and quantitative data for this compound, this section provides detailed experimental protocols for determining solubility and stability. These protocols are based on established methods for other tetracycline antibiotics.

Solubility Determination Protocol (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and its application in forced degradation studies to understand the stability profile of this compound.

Caption: Workflow for Stability Indicating Method Development and Forced Degradation.

Mechanism of Action: Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other tetracycline antibiotics suggests a similar mechanism of action. Tetracyclines are known inhibitors of bacterial protein synthesis.

Caption: Inferred Mechanism of Action of this compound via Inhibition of Protein Synthesis.

References

The Discovery and Isolation of Tetromycin C5: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and isolation of Tetromycin C5, a novel antibiotic compound. This compound, produced by the actinomycete Streptomyces sp. MK67-CF9, exhibits significant bioactivity, particularly against Gram-positive bacteria, including drug-resistant strains. This whitepaper details the fermentation process for the cultivation of the source organism, the extraction and purification protocols for the isolation of this compound, and a summary of its known physicochemical and biological properties. The methodologies are presented to provide a detailed guide for researchers in the fields of natural product discovery and antibiotic development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. The exploration of novel antimicrobial agents from natural sources remains a critical avenue for the discovery of new therapeutic leads. The tetracycline class of antibiotics, originally discovered in the 1940s, are broad-spectrum agents that act by inhibiting protein synthesis in bacteria.[1] this compound is a member of this extensive family of compounds, distinguished by its unique structural features and potent antibacterial activity. This document serves as a technical guide to the foundational processes involved in the discovery and isolation of this compound.

Discovery of this compound

This compound was first identified as part of a screening program for novel antibiotics from actinomycetes. The producing organism, Streptomyces sp. strain MK67-CF9, was isolated from a soil sample. This strain was found to produce a complex of related tetromycin compounds, including Tetromycin C1, C2, C3, C4, and C5.[2] Initial bioassays of the culture broth demonstrated potent inhibitory activity against a panel of Gram-positive bacteria.

Physicochemical Properties

Detailed physicochemical data for this compound is limited in the public domain. However, information for the related compound, Tetromycin C1, isolated from the same organism, provides a valuable reference point. It is important to note that structural variations between the Tetromycin C congeners will result in differing physicochemical properties.

| Property | Tetromycin C1 | This compound |

| Molecular Formula | C50H64O14 | C50H65NO13[3] |

| Molecular Weight | 888.05 g/mol [3] | Not explicitly stated |

| Appearance | Colorless acicular crystals | Not explicitly stated |

| Melting Point | 190-193 °C | Not explicitly stated |

| Specific Rotation | [α]D²⁵ = -26.0° (c 0.53, acetone) | Not explicitly stated |

| CAS Number | Not explicitly stated | 205433-86-9[3] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of antibiotics from Streptomyces species and inferences from the available patent literature.

Fermentation of Streptomyces sp. MK67-CF9

The production of this compound is achieved through submerged fermentation of Streptomyces sp. MK67-CF9 under aerobic conditions.

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring a loopful of spores or mycelia from a mature agar slant culture of Streptomyces sp. MK67-CF9 into a seed medium. The seed culture is incubated on a rotary shaker to promote vigorous growth.

-

Production Medium: A suitable production medium rich in carbon and nitrogen sources is inoculated with the seed culture. Typical components include glucose, soybean meal, yeast extract, and inorganic salts to support robust growth and secondary metabolite production.

-

Fermentation Conditions: The production culture is incubated in a fermenter with controlled temperature, pH, and aeration to optimize the yield of this compound. The fermentation is typically carried out for several days, with the production of the antibiotic monitored periodically.

Extraction and Isolation of this compound

Following fermentation, the culture broth is harvested, and this compound is extracted and purified through a multi-step process.

-

Broth Filtration: The culture broth is filtered to separate the mycelial biomass from the supernatant containing the dissolved this compound.

-

Solvent Extraction: The filtered supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the Tetromycin C complex.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound from the other congeners and impurities.

-

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

-

Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and 2D-NMR experiments to elucidate the connectivity of atoms within the molecule.

Recent research on related tetromycin derivatives suggests that the position of a double bond within the decalin ring system is a key structural feature differentiating these compounds. While the original patent for this compound indicates a double bond between C25 and C26, further analysis of similar structures suggests it may be located between C20 and C21.

Biological Activity

This compound exhibits a broad spectrum of antibacterial activity, with notable potency against Gram-positive bacteria.[3] This includes activity against clinically relevant and drug-resistant strains. The mechanism of action is presumed to be similar to other tetracycline antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1]

Visualizations

Logical Workflow for this compound Discovery and Isolation

Caption: A logical workflow diagram illustrating the key stages from discovery to the isolation of pure this compound.

Signaling Pathway (Hypothesized Mechanism of Action)

Caption: A diagram depicting the hypothesized mechanism of action of this compound, targeting the bacterial 30S ribosomal subunit.

Conclusion

This compound represents a promising antibiotic compound with potent activity against Gram-positive bacteria. The methodologies outlined in this whitepaper provide a foundational understanding of the processes involved in its discovery and isolation. Further research into the optimization of fermentation and purification processes, as well as a more detailed characterization of its biological activity and structural features, will be crucial for its potential development as a therapeutic agent. The unique structural aspects of the Tetromycin C complex may offer new avenues for the development of next-generation tetracycline antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Tetromycin C5: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Tetromycin C5, a promising spirotetronate polyketide antibiotic. Recently identified as synonymous with glenthmycin B, this document synthesizes the available data on its efficacy against a range of Gram-positive pathogens, details the experimental protocols for its evaluation, and explores its potential mechanism of action.

Antibacterial Spectrum of Activity

This compound, also known as glenthmycin B, exhibits a potent and broad-spectrum activity against Gram-positive bacteria, including challenging drug-resistant strains.[1][2][3] It is one of thirteen macrocyclic spirotetronates, designated glenthmycins A-M, isolated from the Australian pasture plant-derived Streptomyces sp. CMB-PB041.[1][2]

A comprehensive structure-activity relationship study of the glenthmycins revealed that these compounds are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Notably, this antibacterial activity is achieved without detectable cytotoxicity to eukaryotic cells, highlighting its potential as a selective therapeutic agent.

Data Presentation: In Vitro Antibacterial Activity of this compound (glenthmycin B)

The following table summarizes the quantitative data on the in vitro antibacterial activity of this compound (glenthmycin B). The data is presented as IC50 (half maximal inhibitory concentration) values, which represent the concentration of the compound required to inhibit the growth of 50% of the bacterial population.

| Bacterial Species | Strain | IC50 (µM) |

| Staphylococcus aureus | (Methicillin-Resistant, MRSA) | Value from study |

| Enterococcus faecalis | (Vancomycin-Resistant, VRE) | Value from study |

| Enterococcus faecium | (Vancomycin-Resistant, VRE) | Value from study |

| Bacillus subtilis | ATCC 6633 | Value from study |

(Note: The specific IC50 values are based on the findings reported in the comprehensive study of glenthmycins A-M by Wu et al., 2022. Access to the full publication is recommended for the precise data points.)

Experimental Protocols

The evaluation of the antibacterial activity of this compound is conducted using standardized in vitro assays. The following protocol is a detailed methodology based on established practices for determining the Minimum Inhibitory Concentration (MIC) and IC50 values of novel antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound (glenthmycin B) stock solution of known concentration.

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Bacterial strains for testing (e.g., MRSA, VRE).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Positive control (bacterial suspension without antibiotic).

-

Negative control (broth only).

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the 96-well plates.

-

Inoculum Preparation: The test bacteria are cultured overnight and then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the antibacterial susceptibility of this compound.

Postulated Mechanism of Action: Inhibition of Bacterial Biosynthesis

While the precise molecular target of this compound has not been definitively elucidated, its structural class as a spirotetronate polyketide suggests a likely mechanism of action involving the inhibition of essential bacterial biosynthetic pathways. Other members of the spirotetronate class, such as abyssomicin C, are known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis and, consequently, nucleotide synthesis in bacteria.

Caption: Postulated inhibitory action of this compound on a key bacterial biosynthetic pathway.

Conclusion

This compound (glenthmycin B) represents a promising new antibacterial agent with potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. Its selective action against bacteria with no apparent cytotoxicity to eukaryotic cells makes it an attractive candidate for further drug development. Future research should focus on elucidating its precise molecular target and mechanism of action to fully realize its therapeutic potential.

References

An In-depth Technical Guide to Tetromycin C5 versus Other Tetracycline Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed comparative analysis of Tetromycin C5 and a selection of prominent tetracycline antibiotics. A critical finding presented herein is that, contrary to its nomenclature, this compound is structurally distinct from the tetracycline class of antibiotics. This guide elucidates the chemical differences and compares the antibacterial activity of this compound with second and third-generation tetracyclines against key Gram-positive pathogens. All quantitative data are presented in standardized tables for ease of comparison. Detailed experimental methodologies for key assays are provided, and logical workflows are visualized using Graphviz diagrams to support researchers in the fields of microbiology and drug development.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics. The tetracycline class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades, evolving from early natural products to potent third-generation synthetic derivatives with broadened spectra of activity.[1] this compound, an antibiotic derived from Streptomyces sp., has demonstrated notable activity against Gram-positive bacteria, including drug-resistant strains.[2] This guide aims to provide a comprehensive technical overview of this compound in comparison to established and modern tetracycline antibiotics, focusing on chemical structure, mechanism of action, and in vitro antibacterial potency.

Structural and Mechanistic Differentiation

A pivotal finding of this analysis is that this compound is not a member of the tetracycline antibiotic family. The characteristic four-ring naphthacene carboxamide skeleton of tetracyclines is absent in the molecular structure of this compound.[1][2]

Tetracycline Antibiotics:

Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit, which obstructs the docking of aminoacyl-tRNA to the ribosome's A-site.[3] This action effectively halts protein synthesis. Third-generation tetracyclines, such as omadacycline, eravacycline, and tigecycline, have been engineered to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection.

This compound:

The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. However, its origin from a Streptomyces species suggests it may belong to a different class of natural product antibiotics. Its broad-spectrum activity against Gram-positive bacteria indicates an effective, albeit different, mode of action compared to tetracyclines.

Comparative In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a selection of tetracycline antibiotics against common Gram-positive pathogens. MIC values are presented in µg/mL.

Table 1: MIC of Tetromycin C1-C5 Against Various Bacteria

| Bacterium | Tetromycin C1 | Tetromycin C2 | Tetromycin C3 | Tetromycin C4 | This compound |

| Staphylococcus aureus 209P | 12.5 | 12.5 | 6.25 | 3.13 | 3.13 |

| Staphylococcus aureus Smith | 25 | 12.5 | 6.25 | 3.13 | 3.13 |

| Staphylococcus aureus 55-2 (MRSA) | 12.5 | 6.25 | 3.13 | 1.56 | 1.56 |

| Staphylococcus aureus 57-1 (MRSA) | 12.5 | 6.25 | 3.13 | 1.56 | 1.56 |

| Enterococcus faecalis ATCC 19433 | >100 | >100 | >100 | >100 | >100 |

| Enterococcus faecium ATCC 19434 | >100 | >100 | >100 | >100 | >100 |

| Bacillus subtilis ATCC 6633 | 1.56 | 0.78 | 0.39 | 0.2 | 0.2 |

| Micrococcus luteus ATCC 9341 | 0.78 | 0.39 | 0.2 | 0.1 | 0.1 |

| Escherichia coli NIHJ | >100 | >100 | >100 | >100 | >100 |

| Pseudomonas aeruginosa ATCC 27853 | >100 | >100 | >100 | >100 | >100 |

Data extracted from patent JPH1057089A.

Table 2: Comparative MIC Values (µg/mL) of this compound and Tetracycline Antibiotics Against Staphylococcus aureus

| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) |

| This compound | 3.13 | 1.56 |

| Doxycycline | 0.12 - 0.5 | 0.12 - 1 |

| Minocycline | 0.12 - 0.5 | 0.25 - 1 |

| Tigecycline | 0.06 - 0.25 | 0.12 - 0.5 |

| Omadacycline | 0.12 - 0.25 | 0.12 - 1.0 |

| Eravacycline | 0.06 - 0.12 | 0.06 - 0.12 |

Note: Data for tetracyclines are presented as ranges of MIC₅₀/MIC₉₀ values compiled from multiple sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antimicrobial agent based on the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test antimicrobial agents (e.g., this compound, tetracyclines)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Agent Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent.

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Culture the bacterial strains overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

-

References

Biological Activity of Tetromycin C5 Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Tetromycin C5 and the broader principles guiding the development of tetracycline derivatives. While specific research on the synthetic derivatives of this compound is limited in publicly available literature, this document summarizes the foundational knowledge of the tetracycline class, including their mechanism of action, structure-activity relationships, and established experimental protocols. This information serves as a critical resource for researchers interested in the potential of this compound and its analogs as novel therapeutic agents.

Introduction to this compound

This compound is an antibiotic with broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1] It belongs to the tetracycline family of antibiotics, which are characterized by a four-ring carbocyclic skeleton.[2][3] The parent compounds, Tetromycins C1, C2, C3, C4, and C5, have been isolated and shown to exhibit antibacterial properties.[4]

Mechanism of Action

Tetracycline antibiotics, in general, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage disrupts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

The generalized mechanism of action for tetracycline antibiotics is depicted in the following signaling pathway diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Tetromycin C5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetromycin C5 is an antibiotic compound that has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1][2] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using two standard methods: broth microdilution and agar dilution. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing the potency of new antimicrobial agents.[3][4][5] The methodologies described herein are based on established protocols and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.

Data Presentation

Table 1: Example MIC Values of this compound against various Gram-positive bacteria.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 (QC Strain) | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Enterococcus faecalis | 29212 (QC Strain) | 2 |

| Enterococcus faecium (VRE) | 700221 | 4 |

| Streptococcus pneumoniae | 49619 (QC Strain) | 0.25 |

| Bacillus subtilis | 6633 | 0.125 |

Note: The data presented in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method determines the MIC of this compound in a liquid growth medium using 96-well microtiter plates.

Materials and Apparatus:

-

This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in media)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., from Table 1)

-

Sterile petri dishes

-

Sterile test tubes

-

Spectrophotometer or McFarland standards (0.5)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for OD measurements)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a 2x working stock solution of this compound in CAMHB.

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the 2x this compound working stock to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with 100 µL of the final bacterial suspension. This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final 1x values.

-

The last column of the plate should contain only inoculated broth (positive growth control) and un-inoculated broth (sterility control/blank).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

If using a plate reader, the MIC can be determined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

-

Protocol 2: Agar Dilution Method

This method involves incorporating this compound into an agar medium to determine the MIC. It is considered a reference method and is useful for testing multiple bacterial strains simultaneously.

Materials and Apparatus:

-

This compound stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (100 mm)

-

Bacterial strains

-

Sterile test tubes

-

Spectrophotometer or McFarland standards (0.5)

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates with this compound:

-

Prepare a series of this compound solutions at 10x the final desired concentrations.

-

Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

-

For each desired concentration, add 1 part of the 10x this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

-

Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

This suspension can be further diluted if necessary to yield a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using an inoculum replicating apparatus, spot the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

-

Visualizations

Caption: Workflow for MIC determination using the broth microdilution method.

Caption: Workflow for MIC determination using the agar dilution method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Application Notes and Protocols for Tetromycin C5 in Gram-Positive Bacteria Research

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding Tetromycin C5. The following application notes and protocols are based on the general characteristics of the tetracycline class of antibiotics, to which this compound belongs, and its described activity against gram-positive bacteria. Researchers should perform initial dose-response experiments to determine the optimal concentration of this compound for their specific bacterial strains and experimental conditions.

Introduction

This compound is an antibiotic with broad-spectrum antibacterial activity against gram-positive bacteria, including drug-resistant strains[1][2]. As a member of the tetracycline family of antibiotics, its mechanism of action is predicated on the inhibition of protein synthesis, a fundamental process for bacterial viability. This document provides an overview of the presumed mechanism of action of this compound, along with detailed protocols for its application in gram-positive bacteria research.

Mechanism of Action: Inhibition of Protein Synthesis

Tetracycline antibiotics, including presumably this compound, are known to be inhibitors of protein synthesis in bacteria[3][4][5]. They exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit. This binding event physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein elongation. This selective targeting of the bacterial 70S ribosome over the eukaryotic 80S ribosome contributes to the antibiotic's therapeutic index.

Below is a diagram illustrating the general mechanism of action for tetracycline antibiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: Analysis of Tetromycin C5 by Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a generalized framework for the analysis of Tetromycin C5, a broad-spectrum antibiotic, using reversed-phase high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific experimental data for this compound is limited in published literature, this document outlines robust starting methods adapted from established protocols for the analysis of other tetracycline antibiotics. These methodologies can serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and validating a quantitative method for this compound.

Introduction

This compound is an antibiotic compound known for its activity against Gram-positive bacteria.[1] As with other members of the tetracycline class of antibiotics, it is crucial to have reliable analytical methods for its quantification in various matrices for research and pharmaceutical development. Liquid chromatography is a powerful and widely used technique for the analysis of tetracyclines. This note details adaptable protocols for HPLC-UV and LC-MS/MS, including sample preparation, chromatographic conditions, and data analysis.

Chemical Information

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 205433-86-9 | C50H65NO13 | 888.05 g/mol |

Source: MedchemExpress.com[1], CymitQuimica[2]

Mechanism of Action

Tetracycline antibiotics, including presumably this compound, act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

References

Application Notes and Protocols for Antibacterial Testing of Tetromycin C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C5 is an antibiotic compound that demonstrates significant antibacterial activity, particularly against a broad spectrum of Gram-positive bacteria, including drug-resistant variants.[1][2] As a member of the tetracycline class of antibiotics, its mechanism of action is anticipated to involve the inhibition of protein synthesis by binding to the 30S ribosomal subunit, a common mechanism for this class of drugs.[3][4][5] The exploration of novel antibiotics such as this compound is critical in the ongoing effort to combat antimicrobial resistance.

These application notes provide detailed experimental protocols for the systematic evaluation of the antibacterial efficacy of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for characterizing the potency and bactericidal or bacteriostatic nature of a novel antimicrobial agent.

Data Presentation

The quantitative results from the antibacterial assays should be organized and summarized for clear interpretation and comparison. The following tables provide a template for presenting the efficacy data of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 25923 | |

| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | |

| Enterococcus faecalis | 29212 | |

| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | |

| Streptococcus pneumoniae | 49619 | |

| Bacillus subtilis | 6633 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 25923 | ||

| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | ||

| Enterococcus faecalis | 29212 | ||

| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | ||

| Streptococcus pneumoniae | 49619 | ||

| Bacillus subtilis | 6633 |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, VRE, Streptococcus pneumoniae, Bacillus subtilis)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile pipette tips and multichannel pipettes

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to prepare a working stock solution at twice the highest desired final concentration (e.g., 128 µg/mL for a final range of 64-0.0625 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

-

Microtiter plate from the completed MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 35-37°C for 18-24 hours.

-

-

MBC Determination:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10⁴ CFU per spot).

-

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile swabs

Procedure:

-

Preparation of Antibiotic Disks:

-

Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland turbidity standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation:

-

Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to this compound.

-

Visualizations

Caption: Workflow for MIC Determination.

Caption: Workflow for MBC Determination.

Caption: Proposed Mechanism of Action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetromycin C5 in Biomedical Research

Disclaimer: The following application notes and protocols are based on the known biomedical applications of the tetracycline class of antibiotics. Specific data for Tetromycin C5 is limited in publicly available scientific literature. Therefore, these notes provide a general framework for potential applications and experimental designs, drawing parallels from well-studied tetracyclines such as doxycycline and minocycline. Researchers should validate these protocols specifically for this compound in their experimental settings.

Antibacterial Research Applications

This compound is described as an antibiotic with broad-spectrum activity against Gram-positive bacteria and their drug-resistant strains[1]. Tetracyclines, as a class, function by inhibiting bacterial protein synthesis, which prevents the growth of bacteria[2][3][4]. They achieve this by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[5].

Quantitative Data Summary: Minimum Inhibitory Concentrations (MICs) of Representative Tetracyclines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various tetracycline analogs against common bacterial strains. These values indicate the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |

| Tetracycline Analog A (Nitrocycline) | Pathogenic Bacteria in Egypt | < 10 | |

| Cetocycline | Aerobic gram-negative bacilli | Lower than tetracycline | |

| Cetocycline | Staphylococci | Higher than tetracycline |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Serial Dilution: Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow for MIC Determination

Anti-inflammatory Research Applications

Tetracyclines possess anti-inflammatory properties independent of their antibiotic activity. These effects are attributed to their ability to inhibit matrix metalloproteinases (MMPs), reduce the production of pro-inflammatory cytokines, and modulate neutrophil activity.

Quantitative Data Summary: Anti-inflammatory Effects of Tetracyclines

| Tetracycline | Effect | Cell/Animal Model | Finding | Reference |

| Doxycycline | Inhibition of MMPs | In vitro and in vivo | Potent inhibitor | |

| Minocycline | Anti-inflammatory | Animal models of rheumatoid arthritis | Positive effects observed | |

| Tetracycline hydrochloride | Induction of apoptosis | Human eosinophils | Significantly induced apoptosis | |

| Tetracycline hydrochloride | Down-regulation of activation markers | Human eosinophils | Reduced CD11b and CD69 expression |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kit for TNF-α or IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in this compound-treated groups to the LPS-only control to determine the inhibitory effect.

Signaling Pathway: General Anti-inflammatory Mechanism of Tetracyclines

Anticancer Research Applications

Recent research has highlighted the potential of tetracyclines as anticancer agents. Their proposed mechanisms include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. Some tetracyclines have been shown to target mitochondrial protein synthesis in cancer cells.

Quantitative Data Summary: Anticancer Effects of Representative Tetracyclines

| Tetracycline | Cancer Type | Effect | Mechanism | Reference |

| Doxycycline | Various Cancers | Anti-proliferation, Anti-metastasis | Inhibition of mitochondrial metabolism | |

| Minocycline | Lung Cancer | Enhanced T-lymphocyte activity | Targeting galectin-1 | |

| Tigecycline | Various Cancers | Anti-proliferation, Autophagy induction | Targeting mitochondrial metabolism | |

| COL-3 | Kaposi Sarcoma | Tumor burden reduction | Inhibition of MMPs |

Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)

This protocol details the use of an MTT assay to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 value of this compound.

Logical Relationship: Anticancer Mechanisms of Tetracyclines

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biomedres.us [biomedres.us]

- 3. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Tetromycin C5 not dissolving in solvent issues

Disclaimer: Tetromycin C5 is a specialized antibiotic, and publicly available data on its specific solubility parameters and biological pathways are limited. This guide provides troubleshooting advice based on general chemical principles and information available for structurally related compounds. Always refer to the manufacturer's product datasheet for the most specific information.

Troubleshooting Guide: this compound Dissolution Issues

This guide addresses common problems encountered when this compound fails to dissolve in a chosen solvent.

| Issue | Question | Possible Cause | Troubleshooting Steps |

| Compound Not Dissolving in Primary Solvent | My this compound is not dissolving in DMSO. What should I do? | This compound may have limited solubility in DMSO at your target concentration. The compound may require more energy to dissolve or a different solvent system. | 1. Increase Sonication/Vortexing: Sonicate the solution in a water bath for 5-10 minutes or vortex vigorously. 2. Gentle Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound. 3. Lower the Concentration: Attempt to dissolve a smaller amount of the compound to create a lower concentration stock solution. 4. Test Alternative Solvents: If DMSO is not effective, test the solubility in other polar organic solvents such as Ethanol or N,N-Dimethylformamide (DMF). Use a small amount of this compound for these initial tests to avoid significant sample loss.[1] |